molecular formula C17H12F3N3O2S B2491314 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate CAS No. 1421455-89-1

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate

Cat. No.: B2491314
CAS No.: 1421455-89-1
M. Wt: 379.36
InChI Key: NLOXBKQJOBGBDS-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate is a useful research compound. Its molecular formula is C17H12F3N3O2S and its molecular weight is 379.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Study

Research has been conducted on the synthesis and pharmacological evaluation of compounds derived from nicotinate and thiazole structures. These studies include the synthesis of thiazolidinones and azetidinones with potential antimicrobial, antitubercular, and antifungal activities (Dave et al., 2007), (Mistry & Desai, 2006). These findings suggest a potential for the development of new therapeutic agents based on the modification of nicotinate and thiazole moieties.

Antimicrobial and Antifungal Activities

Another avenue of research involves the development of new 4-thiazolidinones and 2-azetidinones bearing benzo(b)thiophene nuclei, investigated for their antimicrobial and antitubercular properties (Thaker et al., 2003). This research highlights the therapeutic potential of these compounds in treating infectious diseases.

Corrosion Inhibition

Further extending the application of thiazole derivatives, studies have explored their use as corrosion inhibitors for oil-well tubular steel in acidic environments (Yadav et al., 2015). This illustrates the versatility of thiazole-based compounds beyond pharmacological applications, showcasing their utility in industrial settings.

Antiproliferative and Apoptosis-Inducing Agents

Moreover, research on 2-(3-aminophenyl)-benzothiazole derivatives has revealed significant antiproliferative activity against various human cancer cell lines, indicating potential as cancer therapeutic agents (Zhang et al., 2018). This line of study opens new possibilities for the design of anticancer drugs based on the structural motifs of benzothiazoles and nicotinamides.

Mechanism of Action

Target of Action

The primary targets of the compound “1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate” are currently unknown. The compound belongs to the class of benzo[d]thiazol derivatives, which have been shown to exhibit diverse biological activities . .

Mode of Action

The mode of action of this compound is not well-documented. As a derivative of benzo[d]thiazol, it may share similar mechanisms with other compounds in this class. Some benzo[d]thiazol derivatives have been reported to show significant analgesic and anti-inflammatory activities . .

Biochemical Pathways

Given the reported analgesic and anti-inflammatory activities of some benzo[d]thiazol derivatives , it is possible that this compound may influence pathways related to pain perception and inflammation.

Result of Action

As mentioned earlier, some benzo[d]thiazol derivatives have been reported to exhibit analgesic and anti-inflammatory activities . If this compound shares similar activities, it may result in the reduction of pain and inflammation at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate are not well-studied. Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are currently unknown. Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Studies on related thiazole derivatives suggest that these compounds can have long-term effects on cellular function .

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. Thiazole derivatives are known to interact with various enzymes and cofactors , suggesting that they could be involved in multiple metabolic pathways.

Properties

IUPAC Name

[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-4-1-5-13-14(12)22-16(26-13)23-8-11(9-23)25-15(24)10-3-2-6-21-7-10/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOXBKQJOBGBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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